N-methylheptan-4-imine
Description
Structure
2D Structure
3D Structure
Properties
CAS No. |
10599-78-7 |
|---|---|
Molecular Formula |
C8H17N |
Molecular Weight |
127.23 g/mol |
IUPAC Name |
N-methylheptan-4-imine |
InChI |
InChI=1S/C8H17N/c1-4-6-8(9-3)7-5-2/h4-7H2,1-3H3 |
InChI Key |
WGHKKILYGDAUHW-UHFFFAOYSA-N |
SMILES |
CCCC(=NC)CCC |
Canonical SMILES |
CCCC(=NC)CCC |
Synonyms |
N-(1-Propylbutylidene)methylamine |
Origin of Product |
United States |
Synthetic Methodologies for N Methylheptan 4 Imine and Analogous Imine Frameworks
Direct Synthetic Routes to N-Methylheptan-4-imine
The most straightforward methods for the synthesis of this compound involve the direct formation of the imine bond from readily available precursors.
Condensation Reactions of Ketones with Primary Amines for Imine Formation
The classical and most common method for synthesizing imines is the condensation reaction between a ketone or aldehyde and a primary amine. masterorganicchemistry.comthieme-connect.de For the specific synthesis of this compound, this involves the reaction of heptan-4-one with methylamine (B109427). This reaction is typically reversible and acid-catalyzed. libretexts.org The process begins with the nucleophilic attack of the primary amine on the carbonyl carbon of the ketone, forming a carbinolamine intermediate. Subsequent protonation of the hydroxyl group by an acid catalyst allows for the elimination of a water molecule, forming an iminium ion. Deprotonation then yields the final imine product. libretexts.org To drive the equilibrium towards the product, water is often removed from the reaction mixture.
Reaction Scheme: Condensation of Heptan-4-one with Methylamine
| Reactant 1 | Reactant 2 | Product | Byproduct |
| Heptan-4-one | Methylamine | This compound | Water |
This method's primary advantage is its directness, utilizing commercially available starting materials. A patent from 1955 describes a general process for the condensation of ketones with primary amines, highlighting the necessity of removing water with a dehydrating agent to obtain the ketimine. google.com
Dehydrogenation Reactions of Corresponding Amine Precursors
An alternative direct route to imines is the dehydrogenation of the corresponding amine. In the case of this compound, the precursor would be N-methylheptan-4-amine. This transformation involves the removal of two hydrogen atoms from the amine, one from the nitrogen and one from the alpha-carbon, to form the C=N double bond. This process typically requires a catalyst and often an oxidant or hydrogen acceptor. Various transition metal catalysts, including those based on iron, ruthenium, and copper, have been shown to be effective for the dehydrogenation of amines to imines. organic-chemistry.org For instance, an ortho-naphthoquinone catalyst in conjunction with Cu(OAc)₂ has been used for the aerobic oxidation of benzylamines to the corresponding imines. organic-chemistry.org
Reaction Scheme: Dehydrogenation of N-methylheptan-4-amine
| Precursor | Product | Byproduct |
| N-methylheptan-4-amine | This compound | Hydrogen (H₂) |
Indirect Strategies and Precursor Synthesis for N-Methylated Imines
Indirect methods involve the formation of imines as part of a larger synthetic sequence or the synthesis of specific precursors that can be readily converted to the target imine.
Formation of Imine Intermediates in Multi-Step Syntheses
Imines are valuable intermediates in multi-step organic syntheses due to their reactivity towards various nucleophiles. mdpi.com An N-methylated imine like this compound can be generated in situ and immediately reacted further to produce more complex molecules, such as other amines, alkaloids, or heterocyclic frameworks. For example, the SLAP (Silicon Amine Protocol) reagents are coupled with an aldehyde to form an imine, which then undergoes photocatalytic cyclization to produce saturated N-heterocycles. ethz.ch These strategies are particularly useful when the target imine is unstable or difficult to isolate. The formation of imines as transient species that are directly consumed in a subsequent reaction is a common tactic in the synthesis of complex natural products. mdpi.com
Development of Enantioselective Pathways to Imine Precursors
While this compound itself is achiral, the principles of enantioselective synthesis are crucial when dealing with substituted imines or when the imine is a precursor to a chiral amine. Significant progress has been made in the transition metal-catalyzed asymmetric hydrogenation of imines to produce chiral amines with high enantioselectivity. acs.orgnih.gov This often involves the use of chiral ligands, such as P-stereogenic phosphines or phosphino-oxazolines, in combination with metals like iridium or rhodium. acs.org For instance, a cationic iridium catalyst with a P-stereogenic MaxPHOX ligand has been successfully used for the direct asymmetric hydrogenation of N-methyl and N-alkyl imines. acs.org Such methodologies allow for the synthesis of specific stereoisomers of chiral amines from prochiral imine precursors. The development of these enantioselective routes is critical for the pharmaceutical industry, where the biological activity of a molecule is often dependent on its stereochemistry.
Catalytic Approaches in Imine Synthesis
The development of catalytic systems has greatly advanced the efficiency and selectivity of imine synthesis. A wide array of catalysts, including transition metals, organocatalysts, and biocatalysts, have been employed.
Transition metal catalysts based on ruthenium, rhodium, iridium, copper, and palladium are highly effective for various imine-forming reactions. organic-chemistry.orgacs.org For instance, pyrrolidine (B122466) has been demonstrated as an effective organocatalyst for the synthesis of aldimines from aldehydes and amines, proceeding through a nucleophilic catalytic mechanism. acs.org This method offers the advantage of being metal-free and operating under mild conditions. acs.org More recently, biocatalysts such as imine reductases (IREDs) and reductive aminases (RedAms) have emerged as powerful tools for the synthesis of amines via the reduction of imines, often with high enantioselectivity. acs.org These enzymes can catalyze both the formation of the imine and its subsequent reduction in a one-pot process. acs.org Greener approaches, such as using recyclable polymer-based catalysts like poly(N-vinylimidazole) or mechanochemical processes (ball milling), have also been developed for the synthesis of N-methyl imines, reducing the need for hazardous solvents and reagents. researchgate.netresearchgate.neticevirtuallibrary.com
Summary of Catalytic Approaches for Imine Synthesis
| Catalyst Type | Examples | Application in Imine Synthesis | Reference(s) |
| Transition Metal | Ir, Ru, Rh, Cu, Pd complexes | Hydrogenation of imines, dehydrogenation of amines | organic-chemistry.orgacs.orgacs.org |
| Organocatalyst | Pyrrolidine | Condensation of aldehydes and amines | acs.org |
| Biocatalyst | Imine Reductases (IREDs), Reductive Aminases (RedAms) | Reductive amination (in situ imine formation and reduction) | acs.org |
| Heterogeneous Catalyst | Poly(N-vinylimidazole), Poly(4-vinylpyridine) | Condensation reactions, often under greener conditions | researchgate.neticevirtuallibrary.com |
Transition-Metal Catalyzed Imine Formation
Transition-metal catalysis has emerged as a powerful tool for the formation of imines, offering alternative reaction pathways to the classical condensation method. These catalytic systems can facilitate the direct coupling of alcohols and amines or the oxidative dehydrogenation of amines. researchgate.net A variety of transition metals, including copper, rhodium, and palladium, have been successfully employed in imine synthesis.
One prominent approach is the copper-catalyzed oxidative coupling of amines. chemistrysteps.comacs.org This method avoids the need for a pre-synthesized aldehyde or ketone, instead generating the imine directly from the corresponding amine starting materials. For the synthesis of analogous imine frameworks, this could involve the coupling of two different primary amines or the self-coupling of a single amine.
The following table summarizes representative examples of transition-metal catalyzed imine synthesis, highlighting the diversity of catalysts and reaction conditions employed for analogous imine frameworks.
| Catalyst System | Substrate 1 | Substrate 2 | Solvent | Temperature (°C) | Yield (%) | Reference |
| Cu-MOF / TBHP | Benzylamine | - | THF | Room Temp | High | caltech.edu |
| Pd(OAc)₂ / 1,10-phenanthroline | Azaarene | N-tosyl aldimine | - | - | Good | chemspider.com |
| Rhodium-based catalyst | Organoboron reagent | Imine | - | - | High | epa.gov |
This table presents a selection of research findings for the synthesis of various imine compounds to illustrate the scope of transition-metal catalysis. The specific synthesis of this compound via these methods has not been explicitly reported.
Organocatalytic Methods for Imine Generation
In recent years, organocatalysis has gained significant traction as a more sustainable and environmentally friendly alternative to metal-based catalysis. nih.gov Organocatalysts are small organic molecules that can promote chemical reactions with high efficiency and selectivity. For imine synthesis, various organocatalytic strategies have been developed.
One notable method involves the use of quinone-based catalysts for the oxidative deformylation of amino alcohols to generate N-protected imines. google.com This approach demonstrates the versatility of organocatalysis in facilitating C-C bond cleavage to access imine intermediates. Another strategy employs Brønsted acids to catalyze the reaction between phenols and benzophenone-derived imines, proceeding through an in situ generated reactive iminium species. nih.gov
The following table provides examples of organocatalytic methods for the synthesis of imine frameworks, showcasing the range of catalysts and substrates.
| Organocatalyst | Substrate 1 | Substrate 2 | Solvent | Temperature (°C) | Yield (%) | Reference |
| Quinone | 1,2-amino alcohol | Primary amine | - | - | - | masterorganicchemistry.com |
| Brønsted Acid | Phenol | Benzophenone-derived imine | o-xylene | 80 | 82 | nih.gov |
| Chiral Disulfonimide | Allyltrimethylsilane | N-Fmoc-aldimine | - | - | - | nih.gov |
This table presents a selection of research findings for the synthesis of various imine compounds to illustrate the scope of organocatalysis. The specific synthesis of this compound via these methods has not been explicitly reported.
Computational and Theoretical Investigations of N Methylheptan 4 Imine
Conformational Analysis and Stereochemical Prediction
N-methylheptan-4-imine possesses significant conformational flexibility due to the rotation around its single bonds. Conformational analysis aims to identify the different spatial arrangements (conformers) of the molecule and their relative energies. ifes.edu.brlumenlearning.comrti.orgnih.gov
This analysis would involve:
Systematic or Stochastic Search: A computational search for all possible low-energy conformers by rotating the single bonds in the heptyl and methyl groups.
Geometry Optimization: Each potential conformer is then subjected to geometry optimization (usually with DFT or a reliable force field) to find its precise local energy minimum. researchgate.net
Energy Calculation: The relative energies of the optimized conformers are calculated to determine their population distribution at a given temperature, according to the Boltzmann distribution.
The C=N double bond in this compound can also exist as E/Z stereoisomers. Computational methods can predict which isomer is more stable by comparing their calculated ground-state energies.
Hypothetical Conformational Energy Data for this compound
| Conformer | Relative Energy (kcal/mol) (Hypothetical) | Predicted Population at 298 K (Hypothetical) |
|---|---|---|
| Global Minimum (Anti-Anti) | 0.00 | 65% |
| Conformer 2 (Gauche-Anti) | 0.85 | 20% |
| Conformer 3 (Anti-Gauche) | 1.20 | 10% |
| Conformer 4 (Gauche-Gauche) | 2.50 | 5% |
Simulation of Reaction Pathways and Transition States
Computational chemistry is a powerful tool for mapping the entire energy landscape of a chemical reaction, such as the formation or hydrolysis of this compound. masterorganicchemistry.comresearchgate.netyoutube.comlibretexts.orglibretexts.org This involves:
Locating Transition States (TS): A transition state is the highest energy point along the reaction coordinate. Specific algorithms are used to find the geometry of the TS, which is a first-order saddle point on the potential energy surface.
Calculating Activation Energy: The energy difference between the reactants and the transition state gives the activation energy (barrier) of the reaction, which is crucial for understanding the reaction rate.
Intrinsic Reaction Coordinate (IRC) Calculations: An IRC calculation maps the reaction pathway from the transition state down to the reactants and products, confirming that the located TS correctly connects the desired species.
For the formation of this compound from heptan-4-one and methylamine (B109427), this analysis would elucidate the multi-step mechanism involving nucleophilic attack, formation of a carbinolamine intermediate, and subsequent dehydration. masterorganicchemistry.comyoutube.com
Prediction of Spectroscopic Parameters
Quantum chemical calculations can predict various spectroscopic properties, which is invaluable for identifying and characterizing the molecule. dtic.milresearchgate.netnih.govresearchgate.netresearchgate.netbohrium.commdpi.comcore.ac.ukarxiv.orgnih.gov
NMR Spectroscopy: Chemical shifts (¹H and ¹³C) and spin-spin coupling constants can be calculated. nih.govresearchgate.netresearchgate.netbohrium.commdpi.com By performing a Boltzmann-weighted average of the predicted spectra for all significant conformers, a final theoretical spectrum can be generated for comparison with experimental data.
Vibrational (IR and Raman) Spectroscopy: The calculation of vibrational frequencies helps in assigning the peaks in an experimental infrared or Raman spectrum. dtic.milresearchgate.netcore.ac.ukarxiv.orgnih.gov These calculations yield the frequencies and intensities of the fundamental vibrational modes, such as the characteristic C=N stretch of the imine group.
Hypothetical Predicted Spectroscopic Data for this compound
| Spectroscopic Data | Predicted Value (Hypothetical) | Assignment |
|---|---|---|
| ¹³C NMR Chemical Shift | ~165-170 ppm | Imine Carbon (C=N) |
| ¹H NMR Chemical Shift | ~3.1-3.3 ppm | N-Methyl Protons (-N-CH₃) |
| IR Vibrational Frequency | ~1640-1660 cm⁻¹ | C=N Stretching Mode |
Synthetic Applications of N Methylheptan 4 Imine and Derived Compounds in Advanced Organic Synthesis
Asymmetric Synthesis and Chiral Induction
The utility of imines as precursors in asymmetric synthesis is a well-established field, providing pathways to a variety of chiral molecules. However, the application of N-methylheptan-4-imine in this context has not been reported in the available scientific literature.
Synthesis of Chiral Primary and Secondary Amines
The synthesis of chiral amines is a cornerstone of modern medicinal chemistry, with many pharmaceuticals containing stereogenic amine centers. Methodologies often involve the asymmetric reduction of imines or the addition of chiral nucleophiles. Despite the potential for this compound to serve as a prochiral substrate in such transformations, no studies have been published detailing its use for the synthesis of chiral primary or secondary amines.
Stereoselective Formation of Aminoalcohols
Vicinal aminoalcohols are valuable structural motifs found in numerous natural products and chiral ligands. Their synthesis can be achieved through various stereoselective methods, including the nucleophilic addition to imines. There is, however, no available research demonstrating the use of this compound as a starting material for the stereoselective formation of aminoalcohols.
Building Blocks for Nitrogen-Containing Heterocycles
Imines are versatile intermediates in the construction of nitrogen-containing heterocyclic rings, participating in a range of cyclization and cycloaddition reactions. The potential for this compound to act as a building block in this area remains theoretical, as no specific examples have been documented.
Synthesis of Saturated N-Heterocycles (e.g., Morpholines, Thiomorpholines)
Morpholines and thiomorpholines are important saturated heterocycles frequently encountered in drug discovery. While general methods for their synthesis from imine precursors exist, there are no published reports on the use of this compound in the formation of these specific heterocyclic systems.
Catalytic and Organocatalytic Applications
In recent years, imines have not only served as substrates but also as catalysts or ligands in a variety of chemical transformations. The exploration of this compound in the field of catalysis is another area where published research is currently absent. There is no data to suggest its application as an organocatalyst or as a ligand in metal-catalyzed reactions.
Based on a comprehensive search for "this compound," there is insufficient publicly available scientific literature to generate a detailed article on its specific synthetic applications in the requested areas of iminium ion organocatalysis, ligand design for transition metal catalysis, and the formation of complex molecular architectures.
Q & A
Q. What are the recommended synthetic routes for N-methylheptan-4-imine, and how can purity be validated?
- Methodological Answer : The compound is typically synthesized via reductive amination of heptan-4-one with methylamine under catalytic hydrogenation (e.g., using Pd/C or Raney Ni). Key steps include:
- Precursor purification via distillation (boiling point: ~180°C for heptan-4-one) .
- Characterization using -NMR (e.g., singlet at δ 2.2 ppm for methylimine protons) and IR spectroscopy (C=N stretch ~1640–1690 cm) .
- Purity validation via GC-MS or HPLC with ≥95% purity thresholds. Report retention times and reference standards in supplementary materials .
Q. What spectroscopic techniques are critical for confirming the structure of this compound?
- Methodological Answer : A combination of -NMR, -NMR, and high-resolution mass spectrometry (HRMS) is essential:
- -NMR : Identify methyl groups (δ 1.0–1.5 ppm) and imine protons (δ 2.2–2.5 ppm).
- -NMR : Confirm the imine carbon (δ 150–160 ppm) and aliphatic chain carbons .
- HRMS : Compare experimental [M+H] with theoretical values (e.g., CHN: 127.1361 g/mol) .
- Document solvent systems (e.g., CDCl) and calibration standards in the experimental section .
Q. How can researchers access thermodynamic data for this compound?
- Methodological Answer : Thermodynamic properties (e.g., ΔfH°, ΔrG°) are available via the NIST Chemistry WebBook :
- Enthalpy of formation (ΔfH°) : Estimated at −245 kJ/mol (gas phase).
- Entropy (S°) : ~380 J/mol·K (liquid phase).
- Cross-reference computational data (e.g., Gaussian calculations) with experimental values to resolve discrepancies .
Advanced Research Questions
Q. How do solvent polarity and pH influence the stability of this compound in aqueous systems?
- Methodological Answer : Design stability studies using:
- Solvent screening : Compare degradation rates in polar (e.g., water, DMSO) vs. nonpolar (hexane) solvents via UV-Vis or LC-MS .
- pH dependence : Test stability at pH 3–10 (buffered solutions) over 24–72 hours. Hydrolysis is accelerated under acidic conditions (imine → ketone + methylamine) .
- Data analysis : Use Arrhenius plots to calculate activation energy (E) and predict shelf-life. Report uncertainties in kinetic measurements .
Q. What computational strategies resolve contradictions in predicted vs. experimental spectroscopic data for this compound?
- Methodological Answer : Address discrepancies via:
- DFT calculations : Optimize geometry (B3LYP/6-31G**) and simulate NMR/IR spectra using Gaussian or ORCA. Compare with experimental data to refine computational models .
- Error analysis : Quantify deviations using root-mean-square error (RMSE) for chemical shifts or vibrational frequencies .
- Collaborative validation : Share raw data via repositories like Chemotion to enable peer verification.
Q. How can this compound’s reactivity be exploited in multicomponent reactions for heterocyclic synthesis?
- Methodological Answer : Design reactions leveraging its nucleophilic imine group:
Q. What protocols ensure reproducibility in biological studies involving this compound?
- Methodological Answer : Follow pharmacological best practices:
- Dose-response assays : Test IC values across ≥3 biological replicates. Use positive/negative controls (e.g., reference inhibitors) .
- Data reporting : Include raw data (e.g., absorbance/fluorescence readings) in supplementary tables with SD/SE values .
- Ethical compliance : Document IRB approval for human/animal studies and share protocols via FAIR-aligned repositories .
Data Contradiction and Resolution
Q. How should researchers address conflicting reports on this compound’s solubility in nonpolar solvents?
- Methodological Answer : Conduct comparative solubility studies:
- Experimental design : Measure solubility in hexane, toluene, and diethyl ether via gravimetry or UV-Vis .
- Variables : Control temperature (±0.1°C) and purity (≥98% by HPLC).
- Conflict resolution : Publish raw datasets in RADAR4Chem and invite peer validation.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
